molecular formula C21H17FN4S B15084746 4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine

4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B15084746
M. Wt: 376.5 g/mol
InChI Key: KDDZQVXMCZASAI-UHFFFAOYSA-N
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Description

4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound with a molecular formula of C21H17FN4S. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. These interactions can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorobenzyl group, in particular, can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H17FN4S

Molecular Weight

376.5 g/mol

IUPAC Name

4-[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H17FN4S/c1-15-2-8-19(9-3-15)26-20(17-10-12-23-13-11-17)24-25-21(26)27-14-16-4-6-18(22)7-5-16/h2-13H,14H2,1H3

InChI Key

KDDZQVXMCZASAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)C4=CC=NC=C4

Origin of Product

United States

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